

Molecular weight and formula of 2-Bromo-6-chloroanisole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Bromo-6-chloroanisole**

Cat. No.: **B173195**

[Get Quote](#)

An In-Depth Technical Guide to **2-Bromo-6-chloroanisole** for Researchers, Scientists, and Drug Development Professionals

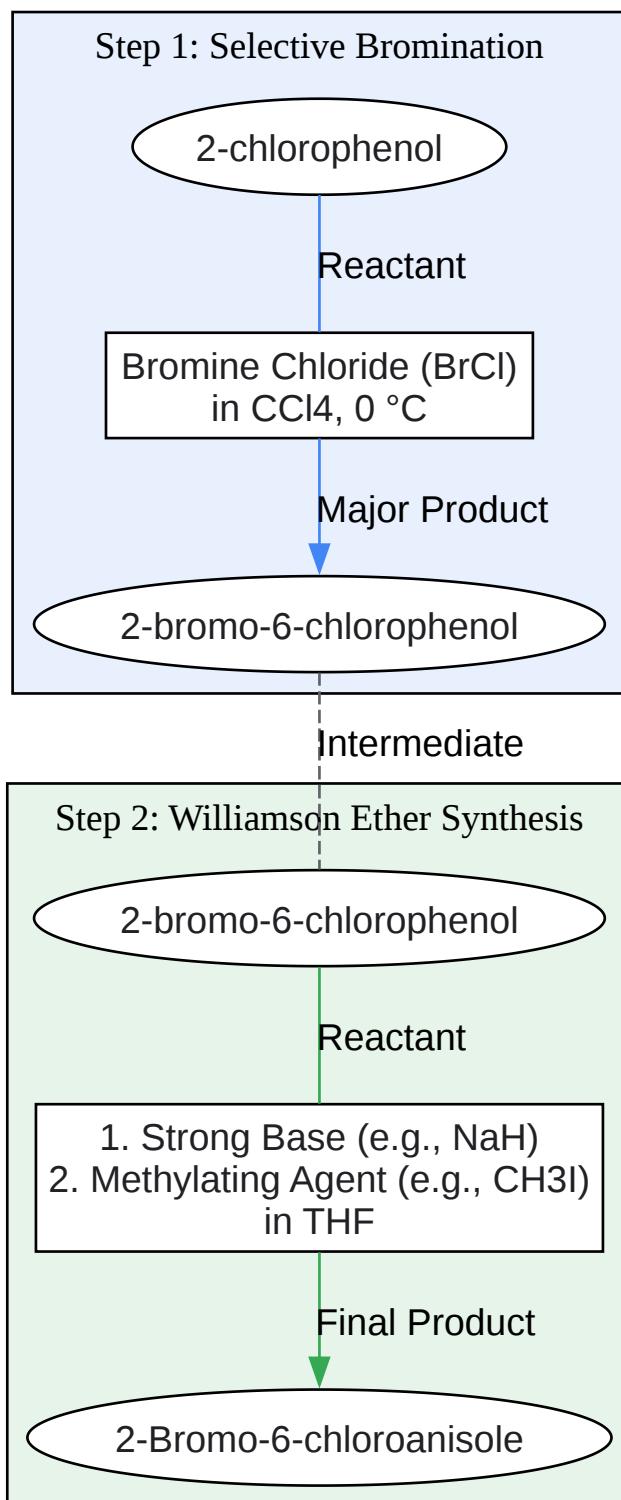
Introduction: A Versatile Halogenated Building Block

2-Bromo-6-chloroanisole is a disubstituted aromatic ether with the chemical formula C_7H_6BrClO .^{[1][2][3][4]} As a halogenated anisole derivative, it represents a class of compounds of significant interest in medicinal chemistry and organic synthesis. The strategic placement of three distinct functional groups—a methoxy group, a bromine atom, and a chlorine atom—on the benzene ring imparts a unique reactivity profile. This structure allows for selective, stepwise functionalization, making it a valuable intermediate for constructing complex molecular architectures.

The differential reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is particularly noteworthy. The C-Br bond is generally more susceptible to oxidative addition in transition metal-catalyzed cross-coupling reactions, enabling chemists to functionalize this position selectively while preserving the C-Cl bond for subsequent transformations.^[5] This guide provides a comprehensive overview of **2-Bromo-6-chloroanisole**, detailing its chemical properties, a robust synthesis protocol, potential applications in drug discovery, and essential safety information.

Physicochemical and Computed Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory setting. The following table summarizes key identifiers and computed data for **2-Bromo-6-chloroanisole**.


Property	Value	Source
IUPAC Name	1-Bromo-3-chloro-2-methoxybenzene	PubChem[1]
Molecular Formula	C ₇ H ₆ BrClO	PubChem[1][3]
Molecular Weight	221.48 g/mol	PubChem[1][6]
CAS Number	174913-10-1	PubChem[1]
Canonical SMILES	COCl=C(C=CC=C1Br)Cl	PubChemLite[3]
InChIKey	NWOYYECMNBWCNK-UHFFFAOYSA-N	PubChemLite[3]
Monoisotopic Mass	219.92906 Da	PubChem[1][6]
Boiling Point (Predicted)	522.21 K (249.06 °C)	Cheméo (Joback Method)[4]
Melting Point (Predicted)	332.06 K (58.91 °C)	Cheméo (Joback Method)[4]
LogP (Predicted)	3.111	Cheméo (Crippen Method)[4]
Kovats Retention Index	1245 (Standard non-polar)	PubChem / NIST[1][6]

Synthesis of 2-Bromo-6-chloroanisole

The synthesis of **2-Bromo-6-chloroanisole** is not widely documented in standard literature. However, a logical and efficient two-step synthetic pathway can be designed based on established and reliable organic chemistry transformations. The proposed route involves the selective ortho-bromination of a readily available starting material, 2-chlorophenol, followed by the methylation of the resulting phenol to yield the target anisole.

Logical Synthesis Workflow

The following diagram outlines the proposed synthetic pathway from 2-chlorophenol to **2-Bromo-6-chloroanisole**.

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **2-Bromo-6-chloroanisole**.

Step 1: Synthesis of 2-Bromo-6-chlorophenol

Causality: The key to this synthesis is the preparation of the precursor, 2-bromo-6-chlorophenol. Direct bromination of 2-chlorophenol is complicated by the formation of multiple isomers. However, the use of bromine chloride (BrCl) as the electrophile has been shown to provide high regioselectivity for the desired 2,6-disubstituted product. U.S. Patent 3,449,443 demonstrates that reacting 2-chlorophenol with BrCl in carbon tetrachloride at 0°C yields 2-bromo-6-chlorophenol as the major product (74% of theory), with the 4-bromo-2-chlorophenol isomer constituting only 22%.^{[1][7]} This selectivity is crucial for minimizing difficult purification steps later in the synthesis.

Experimental Protocol:

- **Setup:** In a fume hood, equip a three-necked, round-bottomed flask with a magnetic stirrer, a dropping funnel, and a thermometer. Maintain an inert atmosphere using nitrogen or argon.
- **Reaction Mixture:** Dissolve 2-chlorophenol (1.0 eq) in anhydrous carbon tetrachloride. Cool the solution to 0°C using an ice-water bath.
- **Addition of Bromine Chloride:** Slowly add a solution of bromine chloride (1.0 eq) in carbon tetrachloride to the cooled reaction mixture via the dropping funnel over 1-2 hours. Monitor the internal temperature to ensure it remains between 0-5°C.
- **Reaction:** After the addition is complete, allow the mixture to stir at 0°C for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Workup:** Once the reaction is complete, quench the mixture by carefully adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine species. Transfer the mixture to a separatory funnel and wash sequentially with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to isolate the 2-bromo-6-chlorophenol.

Step 2: Methylation to 2-Bromo-6-chloroanisole (Williamson Ether Synthesis)

Causality: The Williamson ether synthesis is a classic, robust, and highly effective method for preparing ethers.^{[8][9]} The reaction proceeds via an S_N2 mechanism, where a strong base first deprotonates the phenol to form a highly nucleophilic phenoxide ion. This ion then attacks an electrophilic methylating agent, such as methyl iodide, to form the ether.^[8] For sterically hindered phenols like 2-bromo-6-chlorophenol, a strong, non-nucleophilic base like sodium hydride (NaH) is ideal as it irreversibly deprotonates the phenol without competing side reactions.

Experimental Protocol:

- Setup: In a fume hood, add anhydrous tetrahydrofuran (THF) to a dry, three-necked, round-bottomed flask under an inert atmosphere. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) to the flask.
- Phenoxide Formation: Cool the NaH suspension to 0°C. Slowly add a solution of 2-bromo-6-chlorophenol (1.0 eq) in anhydrous THF to the suspension. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas evolution will be observed.
- Methylation: Cool the resulting phenoxide solution back to 0°C. Add methyl iodide (CH_3I , 1.5 eq) dropwise.
- Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's completion by TLC.
- Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH_4Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
- Purification: Combine the organic layers and wash with water and brine. Dry the organic phase over anhydrous Na_2SO_4 , filter, and remove the solvent in vacuo. The resulting crude **2-Bromo-6-chloroanisole** can be purified by silica gel column chromatography to yield the final product.

Applications in Drug Discovery and Organic Synthesis

While specific applications of **2-Bromo-6-chloroanisole** are not extensively documented, its structure makes it an analog of other dihaloanisoles that are valuable in pharmaceutical development. For instance, the related isomer 2-Bromo-4-chloroanisole is a key reactant in the synthesis of non-nucleoside HIV-1 reverse transcriptase inhibitors.^[8]

The primary utility of **2-Bromo-6-chloroanisole** lies in its potential as a versatile scaffold for building complex molecules through selective cross-coupling reactions.

Molecular Structure and Reactivity Sites

Caption: Reactivity sites on the **2-Bromo-6-chloroanisole** molecule.

- Selective C-Br Functionalization: The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination.^[5] This allows for the precise introduction of aryl, alkynyl, or amino groups at the C2 position while leaving the chlorine atom at C6 untouched for a subsequent, different coupling reaction under more forcing conditions.
- Orthogonal Synthesis: This differential reactivity enables an "orthogonal" synthetic strategy, where two different molecular fragments can be sequentially coupled to the anisole core. This is a powerful technique in the generation of chemical libraries for drug screening, allowing for the rapid creation of diverse analogs from a common intermediate.

Spectroscopic Characterization

Confirmation of the structure and purity of synthesized **2-Bromo-6-chloroanisole** is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose. While experimental spectra are not publicly available, the expected ¹H and ¹³C NMR features can be predicted.

Expected ¹H NMR Spectrum (in CDCl₃):

- Aromatic Region (δ 6.8-7.5 ppm): Three signals corresponding to the three aromatic protons. Due to the substitution pattern, they would likely appear as a triplet and two doublets (or

more complex multiplets due to Br/Cl influence).

- Methoxy Protons (δ ~3.9 ppm): A sharp singlet, integrating to 3H, corresponding to the -OCH₃ group.

Expected ¹³C NMR Spectrum (in CDCl₃):

- Aromatic Region (δ 110-160 ppm): Six distinct signals are expected for the six unique aromatic carbons. The carbons directly attached to the electronegative oxygen (C1), bromine (C2), and chlorine (C6) would be significantly shifted.
- Methoxy Carbon (δ ~55-60 ppm): A single signal for the methoxy carbon.

A standard protocol for acquiring high-quality NMR spectra for this type of molecule is detailed by BenchChem and involves dissolving 5-10 mg of the sample in deuterated chloroform (CDCl₃) with TMS as an internal standard for analysis on a 400 MHz or higher spectrometer.

[10]

Safety and Handling

2-Bromo-6-chloroanisole should be handled with appropriate caution in a laboratory setting. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents several hazards.[1][6]

- H302: Harmful if swallowed.[1][6]
- H315: Causes skin irritation.[1][6]
- H319: Causes serious eye irritation.[1][6]
- H335: May cause respiratory irritation.[1][6]

Precautions:

- Always handle this chemical in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

- Avoid inhalation of dust or vapors.
- Prevent contact with skin and eyes.
- Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

- PubChem. (n.d.). **2-Bromo-6-chloroanisole**. National Center for Biotechnology Information.
- NIST. (n.d.). **2-Bromo-6-chloroanisole**. In NIST Chemistry WebBook. National Institute of Standards and Technology.
- PubChemLite. (n.d.). **2-bromo-6-chloroanisole** (C₇H₆BrClO).
- Cheméo. (n.d.). **2-Bromo-6-chloroanisole**.
- PrepChem. (n.d.). Synthesis of 2-bromo-6-chlorophenol.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Heinzelman, R. V. (1969). U.S. Patent No. 3,449,443. U.S.
- Stetter, J., & Morschel, H. (1980). U.S. Patent No. 4,223,166. U.S.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 2-Bromo-4-chloroanisole: A Crucial Intermediate in Pharmaceutical Synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - 2-bromo-6-chloroanisole (C₇H₆BrClO) [pubchemlite.lcsb.uni.lu]
- 4. chemeo.com [chemeo.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Bromo-6-chloroanisole | C₇H₆BrClO | CID 23433617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [Molecular weight and formula of 2-Bromo-6-chloroanisole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b173195#molecular-weight-and-formula-of-2-bromo-6-chloroanisole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com